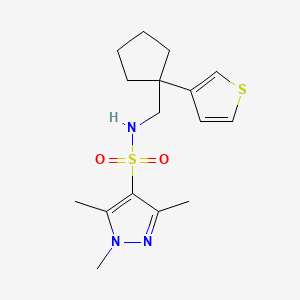

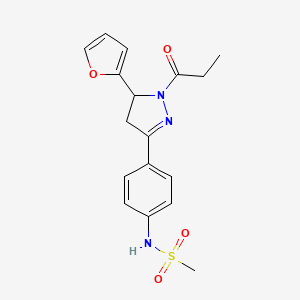

![molecular formula C11H19N3O3S B2648354 5-(4-甲基哌嗪-1-羰基)-2lambda6-硫杂-5-氮杂双环[2.2.1]庚烷-2,2-二酮 CAS No. 2097913-44-3](/img/structure/B2648354.png)

5-(4-甲基哌嗪-1-羰基)-2lambda6-硫杂-5-氮杂双环[2.2.1]庚烷-2,2-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of the diazabicyclo[2.2.1]heptane structure . These structures are interesting as core components of biologically active products .

Synthesis Analysis

While specific synthesis methods for this compound are not available, diazabicyclo[2.2.1]heptane structures can be accessed via organocatalysed asymmetric Michael additions of substituted triketopiperazines to enones . This process yields products in high yield and enantiomeric ratio .Molecular Structure Analysis

The diazabicyclo[2.2.1]heptane structures are especially interesting as core components of biologically active products . The compound likely contains a similar bicyclic structure.Chemical Reactions Analysis

The diazabicyclo[2.2.1]heptane structures can undergo various reactions. For example, they can be accessed via initial asymmetric Michael addition of a triketopiperazine, followed by triketopiperazine manipulations involving ring-opening .科学研究应用

中枢神经系统疾病的药理学工具

一项研究探索了芳基哌嗪衍生物作为 5-羟色胺 1A (5-HT(1A)) 受体的选择性和有效配体,可能对中枢神经系统 (CNS) 疾病的研究有用。这些化合物中特定结构元素的组合提高了受体的特异性和亲和力。这项研究强调了该化合物在开发药理学工具以了解和治疗中枢神经系统疾病中的作用 (Fiorino 等,2005)。

抑制人胎盘芳香化酶

另一项研究重点是合成新型氮杂双环衍生物,并测试其对人胎盘芳香化酶的体外抑制作用,芳香化酶是雌激素生物合成中的关键酶。这些化合物,包括氮杂双环庚烷和己烷二酮的衍生物,表现出显着的酶抑制活性,突出了它们作为激素依赖性肿瘤(如乳腺癌)内分泌治疗药物的潜力 (Staněk 等,1991)。

抗肿瘤药物开发

LB-100 是一种与感兴趣的化合物结构相似的化合物,在早期临床试验中显示出作为抗肿瘤药物的希望。它对各种癌细胞类型表现出细胞毒活性,并在动物模型中表现出抗肿瘤活性。LB-100 作为特定磷酸酶的催化抑制剂,突出了该化合物在癌症治疗策略中的潜力 (D’Arcy 等,2019)。

抗癌剂开发

对含有噻唑部分的新型噻唑和 1,3,4-噻二唑衍生物的研究揭示了它们有效的抗癌活性。这些化合物使用简便的方法合成,并评估了它们对癌细胞系的有效性,证明了此类结构在开发新的抗癌剂中的潜力 (Gomha 等,2017)。

中枢神经系统受体配体的开发

合成了 N-[(4-芳基哌嗪-1-基)-烷基]-2-氮杂螺[4.4]壬烷和[4.5]癸烷-1,3-二酮衍生物,并探讨了它们的 5-羟色胺 5-HT1A 和 5-HT2A 受体亲和力,突出了结构修饰在增强受体亲和力和选择性中的作用。这项研究证明了该化学物质在创建中枢神经系统受体配体中的作用,这对于治疗神经系统疾病至关重要 (Obniska 等,2006)。

未来方向

属性

IUPAC Name |

(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-(4-methylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O3S/c1-12-2-4-13(5-3-12)11(15)14-7-10-6-9(14)8-18(10,16)17/h9-10H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRKVVKQJOUIUGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)N2CC3CC2CS3(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Methylpiperazine-1-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chlorobenzyl [5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl sulfone](/img/structure/B2648275.png)

![trans-1-Methyl-2-[(6-methylpyridin-3-yl)oxy]cyclobutan-1-ol](/img/structure/B2648278.png)

![9-(3,5-dimethylphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(2-fluorophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2648285.png)

![6-Nitro-N-[6-nitro-8-(trifluoromethyl)quinolin-5-yl]-8-(trifluoromethyl)quinolin-5-amine](/img/structure/B2648286.png)

![N-(1-Cyanocyclohexyl)-2-[[1-(difluoromethyl)imidazol-2-yl]methyl-methylamino]propanamide](/img/structure/B2648291.png)